N-[3-(1H-Imidazol-1-yl)-2-methylpropyl]cyclohexanamine
CAS No.:
Cat. No.: VC17761979
Molecular Formula: C13H23N3
Molecular Weight: 221.34 g/mol
* For research use only. Not for human or veterinary use.
![N-[3-(1H-Imidazol-1-yl)-2-methylpropyl]cyclohexanamine -](/images/structure/VC17761979.png)
Specification
Molecular Formula | C13H23N3 |
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Molecular Weight | 221.34 g/mol |
IUPAC Name | N-(3-imidazol-1-yl-2-methylpropyl)cyclohexanamine |
Standard InChI | InChI=1S/C13H23N3/c1-12(10-16-8-7-14-11-16)9-15-13-5-3-2-4-6-13/h7-8,11-13,15H,2-6,9-10H2,1H3 |
Standard InChI Key | RNZXPPDKYHFXAX-UHFFFAOYSA-N |
Canonical SMILES | CC(CNC1CCCCC1)CN2C=CN=C2 |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
N-[3-(1H-Imidazol-1-yl)-2-methylpropyl]cyclohexanamine features a cyclohexane ring bonded to an amine group, which is further connected to a three-carbon propyl chain. The second carbon of this chain bears a methyl substituent, while the third carbon terminates in a 1H-imidazole ring—a five-membered aromatic heterocycle with two nitrogen atoms . The imidazole ring’s 1-position is linked to the propyl chain, leaving the 3-position nitrogen available for hydrogen bonding or coordination chemistry.
The compound’s molecular formula corresponds to a degree of unsaturation of 3, accounting for the imidazole ring and the cyclohexane ring. Computational models predict a three-dimensional conformation where the imidazole ring and cyclohexane adopt spatially distinct orientations, potentially influencing intermolecular interactions .
Physicochemical Characteristics
Key physicochemical properties include:
Property | Value | Source |
---|---|---|
Molecular Weight | 221.34 g/mol | |
Density | Not reported | |
Boiling Point | Not reported | |
Melting Point | Not reported | |
Solubility | Likely polar aprotic solvents | Inferred |
The lack of experimental data on melting/boiling points and solubility underscores the need for further characterization. Analogous compounds, such as 3-(2-methyl-1H-imidazol-1-yl)propan-1-amine (CAS 2258-21-1), exhibit solubility in water and alcohols, suggesting similar behavior for the target compound .
Synthetic Routes and Optimization
Proposed Synthesis Pathway
The synthesis of N-[3-(1H-Imidazol-1-yl)-2-methylpropyl]cyclohexanamine may involve a multi-step approach, adapting methodologies from related imidazole derivatives. A plausible route, inspired by CN103450090A , involves:
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Cyanethylation: Reacting imidazole with methacrylonitrile (instead of acrylonitrile) to introduce the methyl-branched chain.
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Hydrogenation: Catalytic hydrogenation using Raney nickel to reduce the nitrile group to an amine.
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Coupling with Cyclohexanamine: Reacting the primary amine with cyclohexanamine via reductive amination or nucleophilic substitution.
This pathway mirrors the patent’s two-step process but introduces branching at the propyl chain . Yield optimization would require temperature control during cyanethylation (40–60°C) and pressurized hydrogenation (2–3 atm).
Challenges and Alternatives
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Regioselectivity: The methyl branch may lead to steric hindrance, favoring undesired byproducts.
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Purification: Distillation under reduced pressure (e.g., 140°C at 5 mmHg) could isolate the final product, as demonstrated in similar syntheses .
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Alternative Routes: Grignard reagent-based alkylation of imidazole followed by amine functionalization presents another avenue, though scalability remains uncertain.
Pharmacological and Industrial Applications
Industrial Relevance
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Epoxy Curing Agents: Analogous N-(3-aminopropyl)imidazoles serve as low-temperature epoxy hardeners due to their amine functionality and thermal stability .
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Coordination Chemistry: The compound’s imidazole moiety may act as a ligand in catalytic systems or metal-organic frameworks (MOFs).
Future Research Directions
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Synthetic Optimization: Screen catalysts (e.g., palladium, platinum) for improved hydrogenation efficiency.
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Biological Screening: Evaluate anticancer, antimicrobial, and antifungal activity in vitro.
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Computational Modeling: Predict binding affinities for biological targets like cytochrome P450 enzymes.
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